molecular formula C9H6N4O3 B3359898 3-Nitrocinnoline-4-carboxamide CAS No. 87954-00-5

3-Nitrocinnoline-4-carboxamide

Cat. No. B3359898
CAS RN: 87954-00-5
M. Wt: 218.17 g/mol
InChI Key: SSQIRUQAOVZBRF-UHFFFAOYSA-N
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Description

3-Nitrocinnoline-4-carboxamide is a chemical compound with the molecular formula C9H6N4O3 . It is a pure chemical substance consisting of two or more different chemical elements .


Physical And Chemical Properties Analysis

3-Nitrocinnoline-4-carboxamide has a molecular weight of 218.16900 g/mol . Other physical and chemical properties such as boiling point and density are not available in the retrieved papers .

Scientific Research Applications

Synthesis and Derivative Formation

3-Nitrocinnoline-4-carboxamide and its derivatives have been utilized extensively in the synthesis of various complex compounds. For instance, 6-Acylmino-1-alkyl/aryl-4-oxo-1,4-dihydrocinnoline-3-carboxamides were synthesized from 6-nitro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, demonstrating its role as a precursor in organic synthesis (Sereni et al., 2004).

Use in Fluorescent Probes

Nitro-3-carboxamide coumarin derivatives, related to 3-nitrocinnoline-4-carboxamide, have been developed as novel fluorescent chemosensors. These compounds are used as selective probes for detecting metal ions, such as Cu(2+) in aqueous solutions (Bekhradnia et al., 2016).

Anticoccidial Activity

Research on nitropyridinecarboxamides, which are isomers of 5-nitronicotinamide (a compound structurally similar to 3-nitrocinnoline-4-carboxamide), has shown that these compounds possess anticoccidial activity, highlighting their potential use in veterinary medicine and related fields [(Morisawa et al., 1977)](https://consensus.app/papers/studies-agents-synthesis-activity-morisawa/68536b89236057009dcfd4b09504434d/?utm_source=chatgpt).

Pharmaceutical Chemistry

1,2,4-Oxadiazole-3-carboxamide, a derivative of 3-nitrocinnoline-4-carboxamide, has been recognized for its significance in pharmaceutical chemistry. A novel synthesis method for this compound was developed, offering potential for various pharmaceutical applications (Du et al., 2021).

Drug Development

Compounds like quinolinone-3-carboxamide, which are structurally related to 3-nitrocinnoline-4-carboxamide, have been used in drug discovery and development. For example, the compound VX-770 (ivacaftor) was developed as a CFTR potentiator for treating cystic fibrosis, illustrating the potential of these compounds in therapeutic contexts (Hadida et al., 2014).

Synthesis of Diverse Derivatives

The potential of the nitro group in 3-nitrocinnoline-4-carboxamide as a directing group has been leveraged in the synthesis of 3-oxoisoindoline-1-carboxamide derivatives. This approach has allowed for the creation of a wide array of compounds with potential applications in various fields (Balalaie et al., 2020).

properties

IUPAC Name

3-nitrocinnoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O3/c10-8(14)7-5-3-1-2-4-6(5)11-12-9(7)13(15)16/h1-4H,(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQIRUQAOVZBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40520131
Record name 3-Nitrocinnoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrocinnoline-4-carboxamide

CAS RN

87954-00-5
Record name 3-Nitrocinnoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40520131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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